Pentyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Pentyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is an organic compound with a complex structure that includes a phthalimide core, a pentyl ester group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves a multi-step process:
Formation of the Phthalimide Core: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.
Introduction of the Chlorinated Aromatic Ring: The phthalimide is then reacted with 3-chloro-4-methylaniline under appropriate conditions to introduce the chlorinated aromatic ring.
Esterification: The final step involves the esterification of the carboxyl group with pentanol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Pentyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of novel materials, including polymers and coatings, due to its unique structural features.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which Pentyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds such as N-phenylphthalimide and N-(3-chlorophenyl)phthalimide share structural similarities with Pentyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate.
Chlorinated Aromatic Compounds: Other compounds with chlorinated aromatic rings, such as chlorobenzene derivatives, also exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of its phthalimide core, chlorinated aromatic ring, and pentyl ester group
Properties
Molecular Formula |
C21H20ClNO4 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
pentyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C21H20ClNO4/c1-3-4-5-10-27-21(26)14-7-9-16-17(11-14)20(25)23(19(16)24)15-8-6-13(2)18(22)12-15/h6-9,11-12H,3-5,10H2,1-2H3 |
InChI Key |
CMVOJRVSAMMSLC-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C)Cl |
Canonical SMILES |
CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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